(3-Propylpyridin-4-yl)boronic acid
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Overview
Description
(3-Propylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a propyl group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Propylpyridin-4-yl)boronic acid typically involves the hydroboration of an appropriate pyridine derivative. One common method is the reaction of 3-propylpyridine with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (3-Propylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Major Products:
Biaryls: From Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation reactions.
Scientific Research Applications
(3-Propylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (3-Propylpyridin-4-yl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds. The boronic acid group acts as a Lewis acid, facilitating the transfer of electrons and stabilizing reaction intermediates .
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
Pyridine-4-boronic Acid: Similar structure but without the propyl group, used in similar applications.
Uniqueness: (3-Propylpyridin-4-yl)boronic acid is unique due to the presence of the propyl group, which can influence its reactivity and the steric properties of the resulting products. This makes it a valuable compound for the synthesis of specific organic molecules that require such structural features .
Properties
Molecular Formula |
C8H12BNO2 |
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Molecular Weight |
165.00 g/mol |
IUPAC Name |
(3-propylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-2-3-7-6-10-5-4-8(7)9(11)12/h4-6,11-12H,2-3H2,1H3 |
InChI Key |
QWSRSRBAUWWKAJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1)CCC)(O)O |
Origin of Product |
United States |
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